Fruity Aroma Modulation in Cheddar Cheese
In a direct perceptual interaction study of six aroma-active lactones in a deodorized Cheddar cheese matrix, δ-dodecalactone and γ-dodecalactone exhibited opposite effects on fruity aroma expression. δ-Dodecalactone promoted lactone fruity aroma, whereas γ-dodecalactone inhibited it [1]. The six lactones evaluated had odor thresholds ranging from 7.16 to 30.03 μg/kg in the cheese matrix [1].
| Evidence Dimension | Perceptual interaction effect on fruity aroma expression in binary lactone mixtures |
|---|---|
| Target Compound Data | Promotive effect (enhances fruity aroma expression) |
| Comparator Or Baseline | γ-Dodecalactone: Inhibitory effect (suppresses fruity aroma expression) |
| Quantified Difference | Opposite direction of effect (promotive vs. inhibitory); threshold range 7.16–30.03 μg/kg in deodorized Cheddar matrix |
| Conditions | Deodorized Cheddar cheese matrix; GC-O-MS; Feller's additive model; flavor dilution factors 4–128 |
Why This Matters
This opposite-direction interaction directly informs formulation strategy: selecting δ- over γ-dodecalactone determines whether fruity aroma is enhanced or suppressed in the final product.
- [1] Chen, C., Liu, Z., & Yu, H. (2022). Characterization of Six Lactones in Cheddar Cheese and Their Sensory Interactions Studied by Odor Activity Values and Feller's Additive Model. Journal of Agricultural and Food Chemistry, 70(1), 6-43. View Source
